Product packaging for Clidinium Bromide(Cat. No.:CAS No. 3485-62-9)

Clidinium Bromide

Cat. No.: B1669175
CAS No.: 3485-62-9
M. Wt: 432.3 g/mol
InChI Key: GKEGFOKQMZHVOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Anticholinergic Agents and Muscarinic Receptor Antagonism

Anticholinergic agents are a class of drugs that block the action of acetylcholine (B1216132) (ACh), a key neurotransmitter, at synapses in both the central and peripheral nervous systems. nih.govwikipedia.org This blockade primarily affects the parasympathetic nervous system, which is responsible for involuntary actions such as smooth muscle movement in the gastrointestinal tract, urinary tract, and lungs, as well as glandular secretions. nih.govwikipedia.org

Anticholinergics are broadly categorized based on their target receptors: antimuscarinic agents and antinicotinic agents. wikipedia.org The term "anticholinergic" is often used interchangeably with "antimuscarinic" because most anticholinergic drugs competitively inhibit the binding of ACh to muscarinic acetylcholine receptors (mAChRs). wikipedia.orgwikipedia.org Muscarinic receptors are G protein-coupled receptors found on the target organs of the parasympathetic nervous system and sweat glands. nih.govnih.gov By blocking these receptors, antimuscarinic agents reduce or prevent the effects of cholinergic neurotransmission. nih.gov This action can lead to a variety of physiological effects, including decreased motility and secretory activity in the gastrointestinal system. bauschhealth.ca

Historical Context of Clidinium (B1194167) Bromide in Medicinal Chemistry

Clidinium bromide is a synthetic compound that emerged from medicinal chemistry research focused on developing agents with anticholinergic properties. wikipedia.orgmims.comdrugs.com Medicinal chemistry is a multidisciplinary field dedicated to the discovery, development, and study of biologically active compounds at a molecular level. slideshare.net The development of synthetic anticholinergic agents like this compound built upon the knowledge gained from studying naturally occurring anticholinergics, such as atropine (B194438) and scopolamine, which are derived from plants like Atropa belladonna. wikipedia.org

Research into synthetic compounds aimed to create agents with more selective actions or improved pharmacological profiles compared to natural alkaloids. This compound was developed through this process, representing an effort to synthesize compounds that could effectively modulate muscarinic receptors for therapeutic benefit. nih.gov Its development is an example of how medicinal chemistry seeks to understand the relationship between chemical structure and biological activity to optimize drug candidates. slideshare.net

Classification and General Pharmacological Profile of this compound

This compound is classified as a synthetic quaternary ammonium (B1175870) antimuscarinic agent. wikipedia.orgmims.comdrugs.comwikipedia.org As a quaternary ammonium compound, it carries a permanent positive charge, which generally limits its ability to cross the blood-brain barrier compared to tertiary amines. youtube.com This characteristic influences its pharmacological profile, primarily directing its effects towards the peripheral nervous system.

Pharmacologically, this compound acts as a competitive inhibitor at autonomic postganglionic cholinergic receptors, particularly those located in the gastrointestinal tract. mims.comdrugbank.commims.com Its primary action involves inhibiting the muscarinic actions of acetylcholine at these sites. drugbank.com This inhibition leads to a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract, decreasing its motility and diminishing gastric acid secretion. bauschhealth.cadrugbank.comhres.ca Studies have shown that this compound's anticholinergic activity is comparable to that of atropine sulfate (B86663) in inhibiting acetylcholine-induced spasms in isolated intestinal strips. bauschhealth.canih.gov Research in animal models, such as mice and rats, has demonstrated its effectiveness in reducing salivation and spontaneous intestinal motility. bauschhealth.ca While it is described as inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system, it is also said to be a selective muscarinic acetylcholine M₃ receptor antagonist. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26BrNO3 B1669175 Clidinium Bromide CAS No. 3485-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGFOKQMZHVOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7020-55-5 (Parent)
Record name Clidinium bromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022835
Record name Clidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3485-62-9
Record name Clidinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3485-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clidinium bromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIDINIUM BROMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clidinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Clidinium bromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Clidinium Bromide

Mechanism of Action at Muscarinic Receptors

Clidinium (B1194167) bromide functions as a muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (B1216132) at these sites. mims.comdrugs.comnih.govwikipedia.org This antagonism leads to a reduction in the activity of the parasympathetic nervous system. drugbank.commims.comdrugbank.comncats.ioantibodies-online.combiocat.comresearchgate.nettargetmol.com

Inhibition of Postganglionic Parasympathetic Neuroeffector Sites

Clidinium bromide inhibits the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. drugbank.comdrugbank.comncats.ioantibodies-online.combiocat.comresearchgate.nettargetmol.com These sites include autonomic effector cells in smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. drugs.comhres.ca By blocking acetylcholine at these junctions, this compound reduces the signals transmitted by postganglionic cholinergic nerves. drugs.comnih.govhres.ca

Specific Antagonism of M1 Muscarinic Receptors

This compound primarily inhibits M1 muscarinic receptors. drugbank.com It is identified as an antagonist of the muscarinic acetylcholine receptor M1. drugbank.comebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.org

Antagonism of M3 Muscarinic Receptors

This compound also acts as an antagonist of M3 muscarinic receptors. wikipedia.orgebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.orgwikipedia.org The M3 receptor is found in various locations, including smooth muscles and secretory glands, where its blockade contributes to the physiological effects of this compound. wikipedia.orgdrugbank.comportico.org

Competitive Inhibition of Autonomic Postganglionic Cholinergic Receptors

This compound is a competitive inhibitor at the autonomic postganglionic cholinergic receptors. mims.comdrugs.com This competitive nature means that its effects can be overcome by increasing the concentration of acetylcholine at the receptor sites. nih.gov This action occurs in various tissues, including the gastrointestinal tract. mims.com

Pharmacodynamics and Physiological Effects of this compound

This compound exhibits pronounced antispasmodic and antisecretory effects, particularly on the gastrointestinal tract. drugbank.comdrugbank.comfda.govncats.ionih.govantibodies-online.combiocat.comhres.ca

Gastrointestinal Antispasmodic and Antisecretory Effects

This compound is a synthetic anticholinergic agent that has demonstrated significant antispasmodic and antisecretory effects on the gastrointestinal tract in experimental and clinical studies. drugbank.comdrugbank.comfda.govncats.ionih.govantibodies-online.combiocat.comhres.ca It reduces gastrointestinal motility and gastric secretions. hres.ca Its activity as an anticholinergic agent is comparable to that of atropine (B194438) sulfate (B86663) against acetylcholine-induced spasms in isolated intestinal strips. fda.govnih.govhres.ca Studies in animals, such as rats and dogs, have shown a reduction in spontaneous intestinal motility following oral administration. fda.govnih.govhres.ca The antisecretory effect following oral administration has been observed to occur within one hour and can persist for several hours. mims.comdrugs.comhres.ca Research findings indicate that this compound can help relieve abdominal or stomach spasms and cramps. drugbank.comantibodies-online.combiocat.comresearchgate.net

Table 1: Summary of this compound Pharmacological Actions

Mechanism/EffectDescription
Inhibition of Postganglionic SitesBlocks muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. drugbank.comdrugbank.comncats.ioantibodies-online.combiocat.comresearchgate.nettargetmol.com
M1 Receptor AntagonismPrimarily inhibits M1 muscarinic receptors. drugbank.comebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.org
M3 Receptor AntagonismActs as an antagonist of M3 muscarinic receptors. wikipedia.orgebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.orgwikipedia.org
Competitive InhibitionCompetitively blocks autonomic postganglionic cholinergic receptors. mims.comdrugs.com
Gastrointestinal Antispasmodic EffectReduces smooth muscle spasms in the GI tract. drugbank.comwikipedia.orgdrugbank.comfda.govncats.ionih.govwebmd.comnih.govnih.govantibodies-online.combiocat.comhres.ca
Gastrointestinal Antisecretory EffectDecreases gastric and intestinal secretions. drugbank.commims.comwikipedia.orgdrugbank.comfda.govncats.ionih.govontosight.ainih.govantibodies-online.combiocat.comhres.ca

Detailed Research Findings:

Experimental studies have shown this compound's effectiveness in reducing acetylcholine-induced spasms in isolated intestinal strips, with activity similar to atropine sulfate. fda.govnih.govhres.ca Oral administration in mice proved effective in preventing pilocarpine-induced salivation, demonstrating an antisialagogue effect. fda.govnih.govhres.ca Studies in rats and dogs administered oral doses of 0.1 to 0.25 mg/kg showed reduced spontaneous intestinal motility. fda.govnih.govhres.ca

In clinical studies, this compound has been shown to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. drugbank.comdrugbank.comfda.govncats.ionih.govantibodies-online.combiocat.comhres.ca For instance, research involving the addition of this compound in combination with chlordiazepoxide to Helicobacter pylori eradication therapy observed significantly lower frequencies of abdominal pain or cramp (B10822548) and stool abnormality in the group receiving the combination, suggesting a beneficial effect on gastrointestinal symptoms. nih.gov

Modulation of Gastrointestinal Motility

This compound demonstrates a pronounced antispasmodic effect on the gastrointestinal tract. drugbank.comnih.govnih.govfda.govfda.gov It inhibits gastrointestinal motility, helping to relieve abdominal or stomach spasms and cramps. drugbank.comwikipedia.orghres.catsijournals.comontosight.aicymitquimica.com Studies in animals have shown that oral dosing with 0.1 to 0.25 mg/kg reduced spontaneous intestinal motility in both rats and dogs. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.gov This reduction in motility can be beneficial in conditions associated with excessive intestinal movement. ontosight.ai

Influence on Gastric Secretions

This compound has been shown to diminish gastric acid secretion. bauschhealth.cahres.cahres.cahres.catsijournals.comcymitquimica.combauschhealth.ca This antisecretory effect contributes to its use in conditions like peptic ulcer disease, although current data suggest antimuscarinics have limited usefulness as adjunctive therapy compared to more effective treatments. drugs.com The antisecretory activity following oral administration has been observed to occur within one hour and persist for up to three hours. mims.commims.commims.comdrugs.com

Impact on Biliary Tract Secretions

This compound is used to decrease biliary tract secretions. wikipedia.orgtsijournals.com Its action as a muscarinic acetylcholine receptor inhibitor contributes to relaxing smooth muscle, including that in the biliary tract, thereby influencing secretions in this area. wikipedia.orgtsijournals.com

Effects on Salivary Gland Secretions (Antisialagogue Activity)

This compound exhibits antisialagogue activity, meaning it reduces salivary gland secretions. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.gov In studies involving mice, oral administration of this compound proved effective in preventing pilocarpine-induced salivation. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.gov This effect is a common characteristic of anticholinergic agents.

Influence on Urinary Tract Motility and Secretions

This compound's anticholinergic action also extends to the urinary tract, where it can decrease motility and secretions. mims.commims.commims.com This effect is due to its competitive inhibition of cholinergic receptors located in the urinary tract smooth muscle. mims.commims.commims.com

Cholinergic Ganglionic Blocking Effects

Potent cholinergic ganglionic blocking effects, specifically vagal, have been demonstrated with the intravenous administration of this compound in anesthetized dogs. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.govbauschhealth.ca This indicates that at sufficient concentrations, this compound can block neurotransmission at autonomic ganglia.

Pharmacokinetics of this compound

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. This compound is a quaternary ammonium (B1175870) compound and is incompletely and irregularly absorbed from the gastrointestinal tract, primarily from the intestines, due to its complete ionization. hres.camims.commims.commims.combauschhealth.cadrugs.com Following oral administration, antisecretory activity is observed within less than one hour and lasts for up to three hours. hres.camims.commims.commims.comdrugs.com Limited data are available on the distribution of this compound; however, it does not readily penetrate the central nervous system or the eye. drugs.com It is not known whether it crosses the placenta or is distributed into breast milk. drugs.com this compound is principally metabolized in the liver to its 3-hydroxy alcohol. mims.commims.comdrugs.com Excretion primarily occurs via urine, with approximately 36% of an oral dose being excreted within 7 days in adults, and 90% of the urinary excretion happening within the first day. mims.commims.comdrugs.com Approximately 20-46% is excreted in feces. mims.com The elimination half-life is reported to have an initial phase of 2.4 hours and a terminal phase of 20 hours. mims.com

Table: Pharmacokinetic Parameters of this compound

ParameterFindingSource Index
AbsorptionIncompletely and irregularly absorbed hres.camims.commims.commims.combauschhealth.cadrugs.com
Primary Absorption SiteIntestines (apparently) drugs.com
Onset of Antisecretory Activity (Oral)<1 hour hres.camims.commims.commims.comdrugs.com
Duration of Antisecretory Activity (Oral)≤3 hours hres.camims.commims.commims.comdrugs.com
CNS PenetrationDoes not readily penetrate drugs.com
Ocular PenetrationDoes not readily penetrate drugs.com
Metabolism SiteLiver hres.camims.commims.combauschhealth.cadrugs.com
Major Metabolite3-hydroxy alcohol mims.commims.comdrugs.com
Excretion RouteUrine, Feces hres.camims.commims.combauschhealth.cadrugs.comhres.ca
Urinary Excretion (% of dose within 7 days)Approx. 36% mims.commims.comdrugs.com
Urinary Excretion (% within 1st day)90% of urinary excretion mims.commims.comdrugs.com
Fecal Excretion (% of dose)Approx. 20-46% mims.com
Elimination Half-life (Initial)2.4 hours mims.com
Elimination Half-life (Terminal)20 hours mims.com

Gastrointestinal Absorption Profile

Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily in the small intestine. efda.gov.etmims.com Absorption is described as incomplete and notably irregular, which is attributed to its nature as a completely ionized quaternary ammonium compound. drugs.comhres.capom.go.idmims.commims.combauschhealth.ca Peak plasma concentrations are typically reached within two to four hours. efda.gov.et The onset of antisecretory activity has been observed within one hour after oral administration, with effects persisting for up to three hours. mims.comdrugs.comhres.camims.com

Distribution Characteristics

This compound does not readily cross the blood-brain barrier, resulting in limited penetration into the central nervous system (CNS) and the eye. drugs.compom.go.id Information regarding its distribution across the placenta or into breast milk is limited or not definitively established. drugs.com However, some data suggest it may potentially reduce milk secretion and pass into breast milk. efda.gov.et

Hepatic Metabolism Pathways and Metabolite Formation

This compound undergoes metabolism in the liver. hres.cabauschhealth.ca The primary metabolic pathway involves rapid hydrolysis to a corresponding hydrolyzed quaternary amino alcohol. efda.gov.etmims.comdrugs.commims.compharaoniapharma.comefda.gov.et This metabolite is also referred to as its 3-hydroxy alcohol or 3-hydroxy-1-methylquinuthis compound. mims.comdrugs.comefda.gov.et This hydrolyzed metabolite constitutes the principal form of the compound found in human urine. efda.gov.et Studies using marked carbon have indicated that the substance is not metabolized via N-demethylation. efda.gov.et

Excretion Routes and Clearance Dynamics

This compound is eliminated from the body through both renal and fecal routes. hres.cabauschhealth.ca Limited studies in adults have provided quantitative data on excretion. Approximately 36% of an administered dose was excreted in the urine within a period of seven days, with the majority (90% of the urinary excretion) occurring within the first 24 hours. mims.comdrugs.commims.com Fecal elimination accounts for a significant portion of the dose, ranging from approximately 20% to 46%. mims.comdrugs.commims.com The quaternary amino alcohol metabolite is also eliminated in the urine and has been detected unchanged in the feces. efda.gov.et

Excretion Profile of this compound

Route of ExcretionPercentage of DoseTimeframeNotes
Urine~36%Within 7 days90% of urinary excretion within the first day mims.comdrugs.commims.com
Feces20-46%Not specifiedUnchanged drug and metabolite found efda.gov.etmims.comdrugs.commims.com

Terminal Elimination Half-Life

Pharmacokinetic studies have indicated that this compound exhibits a biphasic elimination pattern. Based on data from a limited number of adults, the initial half-life is approximately 2.4 hours, followed by a terminal elimination half-life of about 20 hours. mims.comdrugs.commims.com Other reports suggest a half-life in the range of 20 to 24 hours. pharaoniapharma.com The urinary elimination of the unchanged active compound occurs in two phases, with average half-lives reported as 1.5 hours and 20 hours. efda.gov.et

Elimination Half-Life Data for this compound

PhaseHalf-Life (hours)Notes
Initial2.4Based on data in 2 adults mims.comdrugs.commims.com
Terminal20Based on data in 2 adults mims.comdrugs.commims.com
Overall (reported)20-24Range from another source pharaoniapharma.com
Urinary (Phase 1)1.5For unchanged active substance efda.gov.et
Urinary (Phase 2)20For unchanged active substance efda.gov.et

Molecular and Cellular Pharmacology of Clidinium Bromide

Receptor Binding Kinetics and Affinities

Studies have investigated the binding characteristics of muscarinic antagonists, including compounds structurally related to clidinium (B1194167), to understand their interaction with mAChRs. Clidinium is an antagonist of muscarinic M1 and M3 acetylcholine (B1216132) receptors guidetopharmacology.org.

Quantitative Analysis of [3H]-NMeQNB Binding

Quantitative analysis of receptor binding often utilizes radiolabeled ligands. [3H]-N-methyl quinuclidinyl benzilate ([3H]-NMeQNB) is a nonselective tritiated muscarinic antagonist used in binding assays nih.govnih.gov. Studies using [3H]-NMeQNB have characterized muscarinic receptors in various tissues. For instance, binding of [3H]-NMeQNB to crude membranes of freshly isolated bovine aortic endothelial cells was found to be atropine-displaceable and exhibited high affinity with a dissociation constant (Kd) of 0.48 nM nih.govncats.io. Binding to freshly harvested intact cells showed a Kd of 0.35 nM nih.govncats.io.

Determination of Binding Site Capacity

The maximum binding capacity (Bmax) provides an estimate of the receptor density in a given tissue. In studies using [3H]-NMeQNB binding to crude membranes of freshly isolated bovine aortic endothelial cells, the maximum binding capacity was determined to be 14 ± 3 fmol/mg protein nih.govncats.io. For freshly harvested intact cells, the maximum binding capacity was 9 ± 2 fmol/mg total cell protein, which corresponded to approximately 900 binding sites per endothelial cell nih.govncats.io. In rat ileal-purified membranes, saturation assays with [3H]-QNB yielded a Bmax of 30 ± 2 fmol/mg protein nih.gov.

Data Table: Muscarinic Receptor Binding Parameters

TissueRadioligandBinding Site ClassKd (nM)Bmax (fmol/mg protein)Approx. Sites per CellSource
Bovine Aortic Endothelial Cells (Membranes)[3H]-NMeQNBSingle0.4814 ± 3Not specified nih.govncats.io
Bovine Aortic Endothelial Cells (Intact)[3H]-NMeQNBSingle0.359 ± 2~900 nih.govncats.io
Rat Ileal-Purified Membranes[3H]-QNBNot specified0.2 ± 0.0330 ± 2Not specified nih.gov

Stereospecificity of Receptor Interaction

Receptor interactions are often stereospecific, meaning that different stereoisomers of a compound can have different binding affinities. Stereospecificity of muscarinic binding sites has been demonstrated in experiments involving the inhibition of [3H]-NMeQNB binding by stereoisomers. For example, dexetimide, a stereoisomer, inhibited [3H]-NMeQNB binding in the nanomolar range (Ki = 0.63 nM), while its stereoisomer, levetimide, inhibited binding in the micromolar range (Ki = 3.2 µM) nih.govncats.io. This resulted in a selectivity factor of approximately 5000 in membrane studies and approximately 3500 in studies with intact cells nih.govncats.io.

Structure-Activity Relationships of Clidinium Bromide as a Quaternary Ammonium (B1175870) Compound

This compound is a synthetic quaternary ammonium compound nih.govcaymanchem.comhres.cabauschhealth.ca. Quaternary ammonium compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This structural feature is crucial for their interaction with the negatively charged binding sites on muscarinic receptors. The quaternary ammonium group contributes to the compound's pharmacological activity cymitquimica.com. As an anticholinergic agent, this compound's activity is comparable to that of atropine (B194438) sulfate (B86663) against acetylcholine-induced spasms in isolated intestinal strips hres.cabauschhealth.canih.gov.

Intracellular Signal Transduction Modulation by Muscarinic Receptor Antagonism

Muscarinic receptors are coupled to various intracellular signal transduction pathways via G proteins drugbank.comnih.gov. These pathways can include the modulation of adenylate cyclase, the breakdown of phosphoinositides, and the regulation of potassium channels drugbank.com. Antagonism of muscarinic receptors by compounds like this compound can modulate these downstream signaling events by preventing acetylcholine from activating the receptors.

Muscarinic receptor subtypes (M1, M2, M3, M4, M5) are coupled to different G proteins and thus trigger diverse intracellular signals nih.gov. For instance, M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C and the subsequent increase in inositol (B14025) trisphosphate (IP3) and intracellular calcium levels nih.govresearchgate.net. M2 and M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also modulate potassium channels nih.gov.

By blocking muscarinic receptors, this compound can inhibit the activation of these pathways. For example, antagonism of M3 receptors on smooth muscle cells prevents the Gq-mediated signaling cascade that leads to muscle contraction researchgate.net. Studies on rat ileal strips showed that activation of muscarinic receptors by carbachol (B1668302) increased phosphoinositide turnover and cGMP levels via M1 receptors and decreased isoproterenol-stimulated cAMP levels via M2 receptors nih.gov. Antagonists like atropine were able to displace the effects of carbachol nih.gov. While specific detailed research findings on this compound's direct modulation of each intracellular pathway were not extensively found within the search results for this section, its action as a muscarinic antagonist implies it would counter the effects mediated by muscarinic receptor activation on these signaling cascades.

Preclinical Research Investigations of Clidinium Bromide

In Vitro Studies on Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have been instrumental in characterizing the direct effects of clidinium (B1194167) bromide on smooth muscle and receptor interactions.

Clidinium bromide has demonstrated efficacy in attenuating spasms induced by acetylcholine (B1216132) in isolated intestinal strips. Studies have shown that its activity in this regard approximates that of atropine (B194438) sulfate (B86663), a known anticholinergic agent nih.govhres.cafda.govbauschhealth.cabauschhealth.cadrugcentral.orgnih.gov. This indicates that this compound acts as an antagonist at muscarinic receptors in the intestinal smooth muscle, thereby reducing the contractile effects of acetylcholine.

Receptor ligand binding assays have provided insights into the affinity of this compound for muscarinic receptors. Clidinium is described as a gastrointestinal muscarinic receptor antagonist with a reported Ki of 3 nM against [³H]quinuclidinyl benzilate binding in rat colonic enterocytes caymanchem.com. Furthermore, binding studies using [³H]-NMeQNB (clidinium) in crude membranes of freshly isolated bovine aortic endothelial cells revealed high affinity binding sites with a Kd of 0.48 nM ncats.io. These sites were shown to be atropine-displaceable and exhibited stereospecificity ncats.io. Clidinium is understood to inhibit the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites, primarily through the inhibition of M1 muscarinic receptors drugbank.com. It acts as a competitive inhibitor at autonomic postganglionic cholinergic receptors located in various tissues, including the gastrointestinal tract mims.com.

A summary of representative binding data is presented below:

LigandTissue SourceReceptor TypeBinding Affinity (Kd/Ki)Citation
Clidinium (bromide)Rat Colonic EnterocytesMuscarinic ReceptorKi = 3 nM caymanchem.com
[³H]-NMeQNBBovine Aortic Endothelial CellsMuscarinic ReceptorKd = 0.48 nM ncats.io

Attenuation of Acetylcholine-Induced Spasms in Intestinal Strips

In Vivo Animal Models and Physiological Responses

In vivo studies using various animal models have been conducted to evaluate the effects of this compound on physiological processes, particularly those involving cholinergic neurotransmission.

Studies in mammalian models, including rats and dogs, have shown that this compound reduces spontaneous intestinal motility. Oral dosing with 0.1 to 0.25 mg/kg has been reported to decrease spontaneous intestinal movement in these species nih.govhres.cafda.govbauschhealth.cabauschhealth.canih.gov. This effect is consistent with its anticholinergic properties, which reduce the cholinergic drive to intestinal smooth muscle.

The antisialagogue activity of this compound has been assessed in rodents. Oral administration of this compound in mice has proven effective in preventing salivation induced by pilocarpine (B147212) nih.govhres.cafda.govbauschhealth.cabauschhealth.cadrugcentral.orgnih.gov. Pilocarpine is a muscarinic agonist that stimulates salivary secretion, and the ability of this compound to counteract this effect further supports its action as a muscarinic receptor antagonist.

Investigations in anesthetized canine models have analyzed the cholinergic ganglionic blocking effects of this compound. Potent cholinergic ganglionic blocking effects, particularly on vagal pathways, have been observed with intravenous administration in anesthetized dogs nih.govhres.cafda.govbauschhealth.cadrugcentral.orgnih.gov. Furthermore, oral doses of 2.5 mg/kg in dogs resulted in signs such as nasal dryness and slight pupillary dilation nih.govfda.govbauschhealth.cadrugcentral.orgnih.gov, which are indicative of anticholinergic effects on glandular secretions and smooth muscle.

Reproduction Studies and Developmental Toxicology in Rodents

Reproduction studies in rodents have been conducted to assess the potential of this compound to affect fertility, gestation, offspring viability, lactation, and the incidence of congenital anomalies.

Studies in rats have specifically examined the effects of this compound on fertility and gestation. In one series of experiments, this compound was administered to rats for a 9-week period prior to mating. These studies, using dosages of 2.5 and 10 mg/kg daily, did not reveal any untoward effects on fertilization or gestation nih.govnih.govfda.govdrugcentral.orgnih.gov.

Further reproduction studies in rats, where adult animals received this compound for 10 days prior to and throughout two mating cycles at daily dosages of 2.5 and 10 mg/kg, showed no significant effects on the viability of offspring or lactation parameters when compared to control animals nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com. However, it is noted that, as with other anticholinergic drugs, clidinium may tend to inhibit lactation nih.govhres.cahres.ca.

In the reproduction studies conducted in rats with this compound at daily dosages of 2.5 and 10 mg/kg, neither administration prior to mating nor administration through two mating cycles resulted in a significant incidence of congenital anomalies in the offspring when compared to control groups nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com. Offspring delivered by caesarean section in one experiment also did not show a significant incidence of congenital anomalies nih.govnih.govfda.govdrugcentral.orgnih.gov.

Here is a summary of key findings from reproduction studies in rats:

Study DesignSpeciesThis compound Dosage (mg/kg/day)Effects on Fertility & GestationEffects on Offspring Viability & LactationIncidence of Congenital Anomalies
Administration 9 weeks prior to matingRat2.5, 10No untoward effectNot explicitly reportedNot significant (Caesarean section) nih.govnih.govfda.govdrugcentral.orgnih.gov
Administration 10 days prior to and through two mating cyclesRat2.5, 10No significant effects nih.govnih.govfda.govdrugcentral.orgnih.govNo significant effects nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.comNot significant nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com
Viability of Offspring and Lactation Parameters

Acute and Chronic Toxicity Studies in Various Animal Species

Acute and chronic toxicity studies have been conducted in various animal species to assess the potential harmful effects of this compound following single or repeated administrations.

Acute toxicity studies in mice have determined the oral LD50 of single doses of this compound to be 860 ± 57 mg/kg, with observations made over a period of 5 days following dosage nih.govnih.govfda.govnih.govhres.cahres.cabauschhealth.ca. Oral LD50 values for quaternary ammonium (B1175870) compounds (QACs), including this compound, have been reported within ranges in different species: 250-1000 mg/kg for rats, 150-1000 mg/kg for mice, 150-300 mg/kg for guinea pigs, and approximately 500 mg/kg body weight for rabbits and dogs scbt.com.

In monkeys and rabbits, oral doses of 5 mg/kg given three times daily for 5 days did not produce apparent secretory or visual changes nih.govnih.govfda.govdrugcentral.orghres.cahres.ca.

Chronic toxicity studies specifically focused on this compound alone are less detailed in the provided information compared to studies involving combinations with other compounds like chlordiazepoxide hydrochloride. However, general information regarding quaternary ammonium compounds suggests that the oral route of administration in older experiments was characterized by delayed deaths, gastrointestinal lesions, and respiratory and central nervous system depression scbt.com.

Here is a summary of acute toxicity findings:

Study TypeSpeciesRoute of AdministrationDosageKey Finding
Acute ToxicityMouseOralSingle doseOral LD50: 860 ± 57 mg/kg nih.govnih.govfda.govnih.govhres.cahres.cabauschhealth.ca
Acute ToxicityRatOralSingle doseOral LD50: 250-1000 mg/kg (for QACs) scbt.com
Acute ToxicityMouseOralSingle doseOral LD50: 150-1000 mg/kg (for QACs) scbt.com
Acute ToxicityGuinea PigOralSingle doseOral LD50: 150-300 mg/kg (for QACs) scbt.com
Acute ToxicityRabbit, DogOralSingle doseOral LD50: ~500 mg/kg (for QACs) scbt.com
Repeated DoseMonkey, RabbitOral5 mg/kg, 3 times daily for 5 daysNo apparent secretory or visual changes nih.govnih.govfda.govdrugcentral.orghres.cahres.ca

Information on specific chronic toxicity studies solely with this compound in various animal species, detailing findings beyond general observations for QACs, is limited in the provided search results.

Clinical Research Perspectives on Clidinium Bromide

Efficacy and Underlying Mechanisms in Gastrointestinal Disorders

Clidinium (B1194167) bromide is utilized as an adjunctive therapy in managing various gastrointestinal disorders where emotional and somatic factors contribute to the clinical presentation. Its therapeutic utility stems from its ability to relax smooth muscle and decrease secretions within the biliary and gastrointestinal tracts. wikipedia.org

Adjunctive Therapy in Peptic Ulcer Disease: Mechanistic Insights

In the context of peptic ulcer disease (PUD), clidinium bromide is used as adjunctive therapy, often in combination with chlordiazepoxide. drugbank.comfda.govnih.gov Mechanistically, clidinium's anticholinergic properties contribute to reducing gastric acid secretion and slowing intestinal movement, which may help alleviate symptoms associated with PUD. nih.gov However, some sources indicate that there is no conclusive data demonstrating that antimuscarinics like this compound aid in the healing, decrease the rate of recurrence, or prevent complications of peptic ulcers. wikipedia.org

Management of Irritable Bowel Syndrome: Antispasmodic and Motility Modulation

This compound is indicated for the treatment of irritable bowel syndrome (IBS), where it helps to relieve abdominal or stomach spasms and cramps. drugbank.combiocat.comebi.ac.uk Its antispasmodic effect is attributed to the inhibition of muscarinic acetylcholine (B1216132) receptors on smooth muscles in the gastrointestinal tract. wikipedia.org This action helps to relax smooth muscle and modulate motility, addressing symptoms like cramping and pain. wikipedia.org While it is used for functional GI motility disturbances like IBS, some information suggests it has limited efficacy and should be considered when other measures have not been sufficiently beneficial. wikipedia.org

Role in Colicky Abdominal Pain and Diverticulitis Management

This compound is used to help relieve abdominal or stomach spasms or cramps associated with colicky abdominal pain and diverticulitis. drugbank.combiocat.comebi.ac.uk Its antispasmodic properties, mediated through the inhibition of muscarinic receptors, are the basis for its use in these conditions to reduce painful muscle contractions. wikipedia.org

Application in Acute Enterocolitis: Mechanistic Basis

As an adjunctive therapy, this compound is indicated for the treatment of acute enterocolitis. drugbank.comfda.govnih.gov The mechanistic basis for its use in this condition is likely related to its ability to reduce gastrointestinal motility and secretions, which can help manage inflammation and associated symptoms in the large intestine. wikipedia.orgwebmd.com

Modulation of Gastrointestinal and Urogenital Vegetative Functions

This compound, particularly in combination with chlordiazepoxide, is indicated to control emotional and somatic factors in gastrointestinal disorders and is used for symptomatic treatment of clinically significant disorders of the gastrointestinal and urogenital system when provoked or aggravated by anxiety and tension. efda.gov.et This includes functional manifestations associated with hypersecretion and hypermotility of the gastrointestinal system, as well as spasms and dyskinesias in the urogenital system. efda.gov.et The combination allows for both peripheral (clidinium) and central (chlordiazepoxide) action on vegetative functions. efda.gov.et

Evaluation of Clinical Efficacy in Specific Functional Gastrointestinal Disorders

Clinical studies have evaluated the efficacy of this compound, often in combination with chlordiazepoxide, in functional gastrointestinal disorders (FGIDs). A double-blind crossover study involving 42 patients with ordinary functional gastrointestinal disorders compared chlordiazepoxide plus this compound with a placebo. The results indicated a higher percentage of excellent-to-good responses with the active drug combination compared to placebo. nih.gov

Treatment GroupResponse (Excellent-to-Good)
Active Drug (received before placebo)73.9%
Active Drug (received after placebo)58.9%
Placebo (received last)31.8%
Overall Active Drug67.5%
Overall Placebo37.5%
{.interactive}

The study reported a statistically significant symptomatic response in four out of eight target symptoms evaluated. nih.gov This suggests that the combination therapy appeared to improve both the physiological and psychological manifestations of common FGIDs. nih.gov

OutcomeClidinium/Chlordiazepoxide Group (n=39)Placebo Group (n=39)P-value
Responder Rate (Week 4)41.03%5.13%< 0.001
Improvement in Quality of LifeSignificant--
{.interactive}

These findings suggest that clidinium/chlordiazepoxide may be effective as an add-on therapy for improving dyspeptic symptoms and quality of life in FD patients refractory to PPIs. nih.govsemanticscholar.org However, it is noted that it is unclear how much benefit is derived specifically from the antimuscarinic clidinium compared to the benzodiazepine (B76468) chlordiazepoxide, as they have not been evaluated separately in this context. researchgate.net

Functional Dyspepsia Subtypes: Postprandial Distress Syndrome and Epigastric Pain Syndrome

Clinical research has explored the potential role of this compound, often in combination with chlordiazepoxide, as an adjunctive therapy for functional dyspepsia (FD). FD is characterized by symptoms such as postprandial fullness, early satiety, and epigastric pain or burning, categorized into postprandial distress syndrome (PDS) and epigastric pain syndrome (EPS) jfda.jo.

In subgroup analysis based on Rome IV criteria, clidinium/chlordiazepoxide add-on therapy was effective in patients with the PDS subtype and the mixed subtype of FD nih.govresearchgate.net. However, it was not found to be effective in the EPS subtype in this particular study nih.govresearchgate.net. The authors hypothesized that the lower number of patients in the EPS subgroup and a higher placebo response rate in this subgroup might have contributed to this finding nih.gov.

The study reported responder rates (defined as >50% reduction in dyspepsia symptom score) at week 4:

GroupResponder Rate at Week 4P-value
Clidinium/Chlordiazepoxide41.03%< 0.001
Placebo5.13%

This data suggests a significant therapeutic gain with the clidinium/chlordiazepoxide combination in a population of PPI-non-responsive FD patients nih.govresearchgate.net.

Hypothesized Modulation of Small Bowel Contractility

This compound's anticholinergic properties lead to a reduction in gastrointestinal motility and secretory activity bauschhealth.cahres.ca. This effect is mediated by inhibiting muscarinic acetylcholine receptors on smooth muscles and secretory glands in the gastrointestinal tract bauschhealth.cawikipedia.org.

While the exact mechanism for the observed efficacy in PDS and mixed-subtype FD is not fully understood, it has been hypothesized that it may be related to the modulation of small bowel dysmotility nih.govresearchgate.net. Studies using manometry in FD patients have indicated that abnormal motility is not limited to the stomach but also prevalent in the proximal small intestine nih.govresearchgate.net. Abnormal small bowel contractility, particularly in the postprandial period, has been observed in motility-like dyspepsia and irritable bowel syndrome (IBS) nih.govresearchgate.net.

The hypothesis is that the antispasmodic action of this compound may modulate this abnormal small bowel contractility, similar to how antispasmodics have shown effectiveness in IBS treatment nih.govresearchgate.net. However, the study investigating clidinium/chlordiazepoxide in FD did not perform manometry to directly prove this hypothesis nih.govresearchgate.net.

Research on the gastrocolic response, the increase in colonic motor activity following a meal, has shown that this compound can inhibit the early increase in rectosigmoidal spike activity after both standard and fat meals nih.gov. This suggests a cholinergically mediated component to the early gastrocolic response that is susceptible to inhibition by anticholinergic agents like this compound nih.gov.

Analysis of Adverse Physiological Effects and Their Mechanisms

This compound, as an anticholinergic agent, can exert effects on various organ systems by blocking the action of acetylcholine at muscarinic receptors bauschhealth.cawikipedia.orgmims.com.

Anticholinergic Effects on Various Organ Systems

The anticholinergic effects of this compound are a consequence of its competitive inhibition of acetylcholine at postganglionic cholinergic receptors located in smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands bauschhealth.camims.com. This inhibition leads to a reduction in the activity of these parasympathetically innervated structures.

Common anticholinergic effects include:

Gastrointestinal System: Decreased motility and secretory activity, leading to effects such as dry mouth, constipation, and abdominal bloating bauschhealth.cahres.caontosight.aiwebmd.comrxlist.com. This compound inhibits gastrointestinal motility and diminishes gastric acid secretion hres.ca.

Urinary System: Urinary hesitancy and retention due to relaxation of the detrusor muscle and contraction of the internal sphincter drugbank.comhres.caontosight.aiwebmd.comrxlist.commims.comefda.gov.et.

Secretory Glands: Reduced salivation (dry mouth), decreased sweating, and inhibition of lacrimation (dry eyes) hres.caontosight.aiwebmd.comrxlist.com. Reduced sweating can potentially lead to heat prostration in high environmental temperatures hres.ca.

Cardiovascular System: Tachycardia due to the blockade of muscarinic receptors in the sinoatrial node efda.gov.et.

Central Nervous System Effects

While this compound is a quaternary ammonium (B1175870) compound and is ionized at physiological pH, which generally results in poor uptake across the blood-brain barrier, it can still exert some effects on the central nervous system (CNS), particularly at higher doses or in susceptible individuals bmj.comefda.gov.et.

Potential CNS effects reported include confusion, restlessness, excitement, and in cases of overdose, more severe disturbances such as psychotic behavior, hallucinations, delirium, and coma drugbank.comhres.caefda.gov.et. Elderly patients may be particularly susceptible to CNS effects like excitement, agitation, drowsiness, or confusion bauschhealth.caefda.gov.et. The co-administration with other CNS depressants, such as benzodiazepines (like chlordiazepoxide with which it is often combined), opioids, and alcohol, can potentiate CNS depression, leading to increased sedation, dizziness, and impaired coordination drugbank.commims.commims.commims.commedscape.compdr.netnih.gov.

Effects on Ocular Physiology

This compound can affect ocular physiology due to the presence of muscarinic receptors in the eye. Anticholinergic effects on the eye include:

Blurred vision: Caused by paralysis of accommodation (cycloplegia) due to the relaxation of the ciliary muscle drugbank.comhres.caontosight.aiwebmd.comrxlist.comefda.gov.et.

Mydriasis: Dilation of the pupil due to the blockade of the iris sphincter muscle hres.caefda.gov.et. This mydriatic effect is the basis for the contraindication of this compound in individuals with glaucoma or a predisposition to angle-closure glaucoma bauschhealth.cahres.ca.

Dry eyes: Reduced lacrimation from the inhibition of lacrimal gland secretion webmd.comrxlist.com.

These ocular effects are directly related to the antimuscarinic action of this compound on the smooth muscles and glands of the eye.

Mechanistic Investigations of Drug-Drug Interactions

Mechanistic investigations of drug-drug interactions involving this compound primarily focus on its anticholinergic properties and potential additive or synergistic effects when combined with other agents affecting the cholinergic system or CNS.

Given its anticholinergic activity, this compound can potentiate the effects of other drugs with anticholinergic properties medscape.com. This can lead to an increased risk or severity of typical anticholinergic adverse effects across various organ systems drugbank.compdr.net. For example, combining this compound with other anticholinergics like atropine (B194438) or azatadine (B1203903) can increase the risk of adverse effects drugbank.com.

This compound's effect on gastrointestinal motility can also influence the absorption of other orally administered drugs. By slowing gastric emptying and intestinal transit, it could potentially alter the rate and extent of absorption of co-administered medications. For instance, the therapeutic efficacy of carboxymethylcellulose can be decreased when used in combination with clidinium drugbank.com.

Furthermore, while this compound's CNS penetration is generally limited, its co-administration with CNS depressants can lead to enhanced sedative effects drugbank.commims.commims.commims.commedscape.compdr.netnih.gov. This is particularly relevant when this compound is used in fixed combination with benzodiazepines like chlordiazepoxide mims.commims.comnih.gov. The interaction mechanism involves the additive depressant effects on the CNS drugbank.commedscape.com. Combining this compound with benzodiazepines and opioids is highlighted as particularly risky due to the potential for profound sedation, respiratory depression, coma, and death mims.commedscape.comnih.gov.

This compound may also interact with drugs that affect gastrointestinal function or are affected by changes in motility. For example, concomitant use of solid oral dosage forms of potassium chloride with anticholinergics like this compound should be approached with caution due to the potential for gastrointestinal mucosal injury pdr.net.

Potentiation of Central Nervous System Depression

This compound, particularly when administered alongside central nervous system (CNS) depressants such as benzodiazepines, can potentiate sedative effects. This potentiation is attributed to additive CNS depressant actions wikipedia.orgmims.commims.com. Concomitant use with substances like opioids, alcohol, sedatives, hypnotics, certain antihistamines, centrally acting antihypertensives, and antiepileptics may enhance the depressant impact on the CNS wikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ie.

Effects on Gastrointestinal Absorption of Concomitant Medications

As an agent that inhibits gastrointestinal motility and secretions, this compound can influence the absorption kinetics of other orally administered medications wikipedia.orgwikipedia.orgnih.govwikipedia.org. The slowed transit time through the digestive tract may affect the rate and extent to which other drugs are absorbed. This effect has been noted as potentially relevant for medications such as slowly-dissolving forms of digoxin (B3395198) and certain azole antifungals like ketoconazole (B1673606) and itraconazole (B105839) wikipedia.org. Additionally, the altered gastrointestinal transit time may increase the risk of localized mucosal toxicity when co-administered with solid oral dosage forms of potassium chloride wikipedia.orgfishersci.fi.

Interactions with Other Anticholinergic Agents

The co-administration of this compound with other agents possessing anticholinergic or atropine-like properties can lead to an intensification of anticholinergic effects wikipedia.orgwikipedia.orgwikipedia.orgfishersci.fi. This synergistic interaction increases the likelihood and potential severity of typical anticholinergic manifestations wikipedia.orgwikipedia.orgfishersci.fi. Substances known to exhibit such additive effects when combined with this compound include amantadine, certain antihistamines, butyrophenone (B1668137) and phenothiazine (B1677639) derivatives, tricyclic and tetracyclic antidepressants, antiparkinson drugs, certain antiarrhythmics (like quinidine (B1679956) and disopyramide), pirenzepine, and other anticholinergic spasmolytics or asthma treatments wikipedia.org.

Considerations for Specific Patient Populations: Physiological Basis

The physiological characteristics and developmental stages of certain patient populations necessitate specific considerations regarding the use of anticholinergic therapy with this compound.

Geriatric Patient Responses to Anticholinergic Therapy

Geriatric patients exhibit increased susceptibility to the anticholinergic effects of this compound wikipedia.orgnih.govmims.com. This heightened sensitivity is linked to age-related physiological changes, including alterations in drug metabolism and excretion, as well as potentially increased vulnerability of the central nervous system to anticholinergic blockade wikipedia.orgnih.gov. Responses such as increased drowsiness, confusion, agitation, and excitement may be observed wikipedia.orgnih.govmims.com. Peripheral anticholinergic effects like constipation, dry mouth, and urinary retention are more pronounced in this demographic, particularly in elderly males with prostatic hypertrophy wikipedia.orgnih.govmims.com. Furthermore, this compound's mechanism involving the blockade of acetylcholine, a neurotransmitter crucial for cognitive functions including memory, can contribute to impaired memory in older adults, especially those with pre-existing memory deficits wikipedia.orgnih.gov.

Implications for Pregnant and Lactating Women: Reproductive and Neonatal Considerations

Reproductive studies in rats have indicated that this compound did not demonstrate adverse effects on fetal development nih.govmims.commims.commims.com. However, comprehensive published data regarding the use of orally administered this compound in pregnant women are limited fishersci.ca. Consequently, the use of this compound during pregnancy is generally advised only when the potential benefits are considered to outweigh the potential risks to the fetus uni.lu. In lactating women, this compound, consistent with other anticholinergic agents, may lead to the suppression of lactation wikipedia.orgnih.govfishersci.cauni.luwikipedia.org. Data on the presence of clidinium in human or animal milk and its potential effects on breastfed infants are not available fishersci.ca.

Pediatric Patient Susceptibility to Atropine-Like Effects

Clinical data on the use of this compound specifically in pediatric patients are sparse, with some sources indicating a lack of studies in this population wikipedia.orgmims.com. Nevertheless, it is well-established that infants and young children possess an increased susceptibility to the toxic effects associated with atropine-like drugs, including this compound wikipedia.orgnih.govmims.comwikipedia.org. This heightened vulnerability is a recognized physiological characteristic of the pediatric population in response to anticholinergic agents wikipedia.org.

Future Directions in Clidinium Bromide Research

Elucidating Unresolved Mechanistic Questions in Gastrointestinal Pathophysiology

Despite its established use as an antimuscarinic in gastrointestinal disorders, there remain unresolved questions regarding the precise mechanisms by which clidinium (B1194167) bromide exerts its effects in various pathophysiological conditions. Clidinium bromide acts as a competitive inhibitor at autonomic postganglionic cholinergic receptors in the gastrointestinal tract, leading to decreased motility and antisecretory effects. drugbank.commims.com It is considered a selective muscarinic acetylcholine (B1216132) M₃ receptor antagonist. wikipedia.org

However, the complexity of gastrointestinal disorders like IBS and functional dyspepsia involves multiple factors, including visceral hypersensitivity, altered gut motility, and brain-gut interactions. nih.govresearchgate.net While this compound's antispasmodic action is recognized, its specific impact on different subtypes of muscarinic receptors within the enteric nervous system and smooth muscle layers warrants further investigation. Research could focus on mapping the precise binding profile of this compound across all muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) in various regions of the gastrointestinal tract and correlating these findings with functional outcomes.

Furthermore, the potential influence of this compound on sensory pathways and neuro-immune interactions in the gut, which contribute to symptoms like pain and discomfort in functional gastrointestinal disorders, is an area ripe for exploration. Studies utilizing advanced techniques such as in vitro organ bath experiments, in vivo motility studies with detailed manometry, and investigations into neuronal signaling pathways could provide a more comprehensive understanding of how this compound modulates the complex interplay of factors involved in gastrointestinal pathophysiology. For instance, while a study noted the effectiveness of clidinium/chlordiazepoxide in certain functional dyspepsia subtypes, the exact mechanism behind this result, potentially related to small bowel dysmotility, requires further elucidation. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Indications

The current indications for this compound primarily revolve around its antispasmodic and antisecretory effects in gastrointestinal conditions. wikipedia.orgdrugbank.com However, the broader role of muscarinic receptors in various physiological processes suggests potential for exploring novel therapeutic applications beyond the gastrointestinal tract.

Given that muscarinic receptors are present in various tissues, including the respiratory and urinary tracts, future research could investigate the potential utility of this compound in conditions affecting these systems where modulating smooth muscle activity or glandular secretions could be beneficial. For example, other muscarinic antagonists are used as bronchodilators in respiratory diseases like COPD and asthma by relaxing airway smooth muscles. dovepress.comersnet.orgersnet.orgtga.gov.au While this compound's pharmacokinetic profile and receptor selectivity might differ from currently used respiratory antimuscarinics, preclinical studies could explore its effects on bronchial smooth muscle tone and airway secretions.

Another potential area of investigation could be in certain genitourinary conditions characterized by smooth muscle spasm or urgency. Exploring the effects of this compound on bladder smooth muscle activity, for instance, could reveal potential therapeutic applications.

Furthermore, research could explore the possibility of repurposing this compound or developing novel derivatives with modified properties for conditions where modulating cholinergic signaling is implicated, such as certain neurological disorders or conditions involving exocrine gland function. This would require thorough preclinical evaluation and clinical trials to assess efficacy and safety in these new contexts.

Advanced Comparative Pharmacological Studies with Other Muscarinic Antagonists

Advanced comparative pharmacological studies are crucial to precisely position this compound relative to other muscarinic antagonists, both currently in use and under development. While this compound is a known antimuscarinic, a detailed comparison of its binding kinetics, receptor selectivity profiles, and functional effects across different tissues compared to other agents like atropine (B194438), scopolamine, dicyclomine, and newer long-acting muscarinic antagonists (LAMAs) used in respiratory diseases (e.g., tiotropium, umeclidinium, aclidinium, glycopyrronium) would be valuable. dovepress.comersnet.orgersnet.orgarchbronconeumol.orgarchbronconeumol.orgresearchgate.netresearchgate.netdovepress.comtandfonline.com

Such studies could employ a range of in vitro and in vivo techniques to compare aspects like onset and duration of action, potency, reversibility of receptor binding, and functional antagonism of acetylcholine-induced responses in isolated tissues and animal models. researchgate.net For example, research comparing the dissociation half-lives of different muscarinic antagonists from specific receptor subtypes could provide insights into their duration of action and inform optimal dosing strategies. dovepress.comarchbronconeumol.org

Comparative studies could also assess the functional outcomes of different muscarinic antagonists in relevant disease models, providing data on their relative efficacy in inhibiting gastrointestinal motility, reducing secretions, or affecting other physiological parameters. These studies would help to identify potential advantages or disadvantages of this compound compared to existing or emerging therapies, guiding its future clinical application and potential for combination therapies.

Development of Targeted Delivery Systems for Enhanced Efficacy and Reduced Systemic Effects

The development of targeted delivery systems represents a significant future direction for this compound research. As a quaternary ammonium (B1175870) compound, this compound has low oral bioavailability and limited ability to cross the blood-brain barrier. mims.comwikipedia.org While this limits central nervous system side effects, it also necessitates relatively higher doses for systemic effects and can lead to off-target effects in the gastrointestinal tract.

Targeted delivery systems could enhance the concentration of this compound at the desired site of action within the gastrointestinal tract, thereby potentially increasing efficacy while reducing systemic exposure and associated side effects. ijcrt.orgijpsr.comthepharmajournal.com Approaches such as pH-sensitive coatings, time-dependent release formulations, or microbially triggered systems could be explored to achieve targeted delivery to specific regions of the intestine, such as the colon, which is relevant for conditions like IBS. ijcrt.orgijpsr.com

Nanotechnology-based delivery systems, such as nanoparticles or liposomes, could also be investigated for their potential to encapsulate this compound and facilitate its targeted delivery to specific cells or tissues within the gastrointestinal tract. nih.gov These systems could offer advantages such as improved solubility, enhanced permeability, and sustained release of the drug.

Furthermore, research into localized delivery methods, such as topical formulations for specific segments of the gastrointestinal tract during endoscopic procedures, could be explored for conditions requiring highly localized effects. The development and evaluation of these advanced delivery systems would require rigorous preclinical testing to assess their targeting efficiency, drug release profiles, and safety before clinical translation.

Q & A

Q. What experimental methods are used to synthesize and characterize clidinium bromide and its metal complexes?

this compound (C₂₂H₂₆BrNO₃) is synthesized by reacting its ligand (C₂₂H₂₆NO₃) with anhydrous metal chlorides (e.g., MnCl₂, NiCl₂, HgCl₂) in a methanol/water solvent system. Characterization involves:

  • Elemental analysis (C, H, N content via Vario EL Fab analyzer).
  • Spectroscopic methods :
    • IR spectroscopy to confirm deprotonation of the hydroxyl (-OH) group (disappearance of ν(O—H) at ~3,226 cm⁻¹ and shift in ν(C—O) at ~1,240 cm⁻¹) .
    • ¹H-NMR to detect aromatic (7.28–7.43 ppm) and aliphatic protons (1.93–5.21 ppm), with loss of the -OH proton signal (3.65 ppm) in metal complexes .
  • Conductivity measurements (30–43 Ω⁻¹·cm²·mol⁻¹ in DMSO) to confirm non-electrolyte behavior .
  • UV-Vis spectroscopy (band at 43,860 cm⁻¹ for free ligand) to infer monodentate coordination via the hydroxyl oxygen .

Q. How is this compound’s antimuscarinic mechanism investigated in preclinical studies?

this compound acts as a quaternary ammonium antimuscarinic agent , blocking acetylcholine at muscarinic receptors. Key methodologies include:

  • Receptor binding assays using radiolabeled ligands to quantify affinity for M₁/M₃ receptor subtypes.
  • In vitro smooth muscle contraction studies (e.g., guinea pig ileum) to assess spasmolytic activity via dose-response curves .
  • Pharmacokinetic profiling (e.g., metabolic pathways: hydrolysis, N-dealkylation, oxidation) using liver microsomes or hepatocyte models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for fixed-dose combinations (FDCs) containing this compound?

Combinations like clidinium + dicyclomine + paracetamol show discrepancies in:

  • Blood-brain barrier (BBB) permeability : Clidinium is a P-gp substrate (efflux-limited), while paracetamol is not, necessitating transporter inhibition assays .
  • Metabolic pathways : Use in vitro cytochrome P450 inhibition assays and LC-MS/MS to identify competitive metabolism between clidinium (hepatic hydrolysis) and dicyclomine (CYP450-mediated) .
  • Half-life variability : Employ population pharmacokinetic modeling to account for inter-individual variability in clearance rates .

Q. What advanced analytical techniques are used to detect degradation products of this compound?

  • Capillary electrophoresis (CE) with indirect UV detection :
    • Buffer: Sodium phosphate + benzyltrimethylammonium bromide.
    • Detects non-UV-absorbing degradation products (e.g., Ro 5-5172) .
  • Stability-indicating HPLC :
    • Column: Partisil 10 ODS-3.
    • Mobile phase: Acetonitrile + 0.3M ammonium phosphate (32:68, pH-adjusted).
    • Validates specificity for clidinium in combination formulations (e.g., with chlordiazepoxide) .

Q. How does this compound coordinate with transition metals, and what are the implications for drug stability?

Clidinium forms octahedral complexes with Mn(II), Ni(II), and Hg(II) via deprotonated hydroxyl oxygen atoms (stoichiometry 1:2 ligand:metal). Key findings:

  • Insolubility in water : Limits bioavailability but enhances stability in acidic environments (e.g., gastric fluid).
  • Thermal stability : Complexes decompose above 250°C, suggesting robustness under standard storage conditions .
  • Toxicological implications : Hg(II) complexes require careful disposal due to environmental persistence .

Q. How should researchers design experiments to validate this compound’s purity and identity in novel formulations?

  • Non-aqueous titration (USP method) for assay quantification .
  • Multivariate calibration spectrophotometry to resolve spectral overlaps in multi-component formulations .
  • Forced degradation studies :
    • Alkali-induced degradation : Monitor via spectrophotometry (e.g., derivative methods) to identify hydrolyzed products .
    • Oxidative stress testing : Use H₂O₂ or UV light to simulate long-term stability .

Methodological Notes

  • Data interpretation : Cross-reference IR/NMR data with computational tools (e.g., Gaussian for vibrational mode assignments) .
  • Ethical considerations : Metal complexes (e.g., Hg) require hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clidinium Bromide
Reactant of Route 2
Reactant of Route 2
Clidinium Bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.